3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline
Description
This quinoline derivative (Mol. Formula: C₂₅H₂₂FN₃O₂S, Mol. Weight: 447.53 g/mol) features a benzenesulfonyl group at position 3, a 4-(4-fluorophenyl)piperazine moiety at position 4, and a methoxy substituent at position 6 on the quinoline core.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-33-21-11-12-24-23(17-21)26(25(18-28-24)34(31,32)22-5-3-2-4-6-22)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h2-12,17-18H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXXXXGRHMHSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis.
Introduction of the methoxy group: This step might involve methylation of a hydroxyl group on the quinoline ring.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Sulfonylation: The benzenesulfonyl group can be introduced using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.
Reduction: Reduction reactions could target the quinoline ring or the sulfonyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Quinoline Derivatives with Fluorophenylpiperazine Moieties
The closest analogs are documented in :
| Compound ID | Substituents (Quinoline Positions) | Mol. Formula | Mol. Weight (g/mol) |
|---|---|---|---|
| C769-1130 | 3-(Benzenesulfonyl), 4-[4-(4-fluorophenyl)piperazin-1-yl], 6-methoxy | C₂₅H₂₂FN₃O₂S | 447.53 |
| C769-1138 | 3-(Benzenesulfonyl), 4-[4-(4-fluorophenyl)piperazin-1-yl], 6-fluoro | C₂₅H₂₁F₂N₃O₂S | 465.52 |
Key Observations :
- Substituent Effects: The substitution at position 6 (methoxy vs. fluoro) alters molecular weight by ~18 g/mol.
- Electronic Effects: The electron-donating methoxy group may influence quinoline ring reactivity and binding interactions, whereas the electron-withdrawing fluoro group could modulate receptor affinity .
Cinnoline Derivatives with Piperazine Substituents
describes cinnoline analogs (e.g., compounds 10a–c) with 4-(4-fluorophenyl)piperazine at position 3 and variable halogens (H, F, Cl) at position 6:
- Compound 10b (6-fluoro): Yield = 68%, Melting Point = 192–194°C.
- Compound 10c (6-chloro): Yield = 72%, Melting Point = 198–200°C.
Comparison Insights :
- Halogen Impact : Chloro substituents (10c) marginally increase melting points compared to fluoro (10b), suggesting enhanced crystallinity. Lower yields for bromo analogs (e.g., 9d in ) indicate synthetic challenges with bulkier halogens .
- Structural Parallels: While the quinoline core differs from cinnoline, shared piperazine-fluorophenyl motifs suggest overlapping pharmacological targets, such as sigma receptors or neurotransmitter transporters .
Quinoxaline and Benzimidazole Derivatives
highlights quinoxaline-based molecules (e.g., 6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(methoxycarbonyl)quinoxaline 1,4-dioxide) and benzimidazole–acrylonitrile hybrids. These compounds lack the benzenesulfonyl group but share the 4-(4-fluorophenyl)piperazine moiety.
Functional Implications :
- The benzenesulfonyl group in the target compound may enhance sulfonamide-mediated protein binding compared to ester or nitrile functionalities in quinoxaline/benzimidazole analogs .
- Piperazine-linked fluorophenyl groups are recurrent in apoptosis-inducing agents (e.g., sigma-2 receptor agonists in ), though direct evidence for the target compound’s mechanism remains speculative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
